Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This technical guide provides a comprehensive analysis of the molecular structure of dinitrated fluorene derivatives, with a specific focus on elucidating the structure of the target molecule, 2,9-Dinitro-9-propyl-9H-fluorene. Due to the absence of direct experimental data for this specific compound in surveyed literature, this guide employs a well-established scientific approach: a detailed examination of the closely related and well-characterized analogue, 2,7-Dinitro-9H-fluorene. By thoroughly analyzing the synthesis, spectroscopic signatures (NMR, FT-IR, MS), and structural characteristics of this analogue, we establish a robust baseline. This foundational knowledge is then used to predict the structural and spectroscopic impact of C9-propylation and C2, C9-dinitration, offering a scientifically rigorous, extrapolated model for the target molecule. This document is intended for researchers, scientists, and drug development professionals engaged in the study of polycyclic aromatic hydrocarbons and their derivatives.
Introduction
The fluorene moiety is a privileged tricyclic aromatic scaffold prevalent in materials science, medicinal chemistry, and drug development. Its rigid, planar structure and versatile functionalization potential make it an attractive core for developing novel materials and therapeutic agents. Nitroaromatic compounds, including dinitrofluorene derivatives, are of significant interest due to their electrochemical properties and their role as intermediates in the synthesis of amino-fluorene compounds, which are valuable in various applications. Furthermore, certain nitro-polycyclic aromatic hydrocarbons are recognized as environmental pollutants and their mutagenic properties are a subject of extensive study.[1][2]
This guide addresses the molecular structure of 2,9-Dinitro-9-propyl-9H-fluorene. A thorough search of the existing scientific literature did not yield specific experimental data for this exact molecule. This suggests the compound may be novel or not yet fully characterized. To overcome this, we will first conduct an in-depth analysis of the well-documented analogue, 2,7-Dinitro-9H-fluorene[3]. This foundational analysis will then allow for a scientifically-grounded extrapolation to predict the key structural and spectroscopic features of the target molecule, 2,9-Dinitro-9-propyl-9h-fluorene.
Part 1: Foundational Analysis of the 2,7-Dinitro-9H-fluorene Scaffold
To understand the target molecule, we must first dissect the structure of its parent, 2,7-Dinitro-9H-fluorene. This compound has been synthesized and characterized, providing a reliable experimental basis for our analysis.
Synthesis of 2,7-Dinitro-9H-fluorene
The synthesis of 2,7-Dinitro-9H-fluorene is typically achieved through the direct nitration of 9H-fluorene.[4] The electrophilic substitution occurs preferentially at the C2 and C7 positions due to the electronic directing effects of the fused benzene rings.
A common synthetic protocol involves the reaction of fluorene with a nitrating agent, such as fuming nitric acid in glacial acetic acid.[4] The reaction temperature is a critical parameter that must be carefully controlled to prevent the formation of multiple isomeric dinitro derivatives and other side products.[5] An alternative two-step synthesis involves the oxidation of fluorene to fluorenone, followed by nitration to 2,7-dinitro-9-fluorenone and subsequent reduction of the ketone.[6][7]
Spectroscopic Characterization
The elucidation of the molecular structure of 2,7-Dinitro-9H-fluorene relies on a combination of spectroscopic techniques.
FT-IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. For aromatic nitro compounds, the most prominent features are the strong absorption bands corresponding to the nitro (NO₂) group.[8]
Key Vibrational Modes for 2,7-Dinitro-9H-fluorene:
-
Asymmetric NO₂ Stretch (ν_as): A strong absorption band is expected in the 1550-1475 cm⁻¹ region.[8][9] Conjugation with the aromatic fluorene ring system typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[9][10]
-
Symmetric NO₂ Stretch (ν_s): Another strong band appears in the 1360-1290 cm⁻¹ range.[8][9] For aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable intensities.[11]
-
Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of variable intensity are observed in the 1600-1450 cm⁻¹ region.
-
C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring typically appears in the 890-835 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| C-N Stretch | 890 - 835 | Medium |
Table 1: Predicted FT-IR Absorption Frequencies for 2,7-Dinitro-9H-fluorene.
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Due to the symmetry of 2,7-Dinitro-9H-fluorene, the number of unique signals is less than the total number of protons and carbons.
¹H NMR:
-
H9 (Methylene protons): A singlet corresponding to the two protons at the C9 position.
-
Aromatic Protons: Due to the C2v symmetry, three distinct signals are expected for the six aromatic protons.
¹³C NMR:
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for C₁₃H₈N₂O₄ is observed at m/z 256.21.[3][13]
Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂), a neutral oxygen atom (O), or nitric oxide (NO).[14][15] This can lead to characteristic fragment ions that help confirm the structure.
Part 2: Extrapolated Structure of 2,9-Dinitro-9-propyl-9H-fluorene
Building upon the established data for 2,7-Dinitro-9H-fluorene, we can now extrapolate the structural and spectroscopic features of the target molecule, 2,9-Dinitro-9-propyl-9H-fluorene. The key structural differences are the shift of one nitro group from the C7 to the C9 position and the addition of a propyl group at the C9 position.
Caption: Molecular structure of 2,9-Dinitro-9-propyl-9h-fluorene.
Hypothesized Synthesis
The synthesis of 2,9-Dinitro-9-propyl-9H-fluorene would likely require a multi-step approach. Direct nitration of 9-propyl-9H-fluorene would likely lead to a mixture of isomers. A more controlled synthesis could involve:
-
Alkylation: Synthesis of 9-propyl-9H-fluorene from fluorene. This can be achieved via various methods, including transition-metal catalysis or base-catalyzed alkylation.[16]
-
Nitration: Subsequent dinitration of 9-propyl-9H-fluorene. The directing effects of the propyl group and the fluorene system would need to be carefully considered to achieve the desired 2,9-dinitration pattern.
Predicted Spectroscopic Signatures
The introduction of the propyl group and the altered substitution pattern of the nitro groups will lead to distinct changes in the spectroscopic data.
The FT-IR spectrum will retain the characteristic strong bands for the aromatic nitro group. However, the presence of the aliphatic propyl group will introduce new signals.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Comment |
| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong | Two nitro groups present. |
| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Two nitro groups present. |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium | From the propyl group. |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| C-N Stretch | 890 - 835 | Medium |
Table 2: Predicted FT-IR Absorption Frequencies for 2,9-Dinitro-9-propyl-9H-fluorene.
The loss of symmetry in 2,9-Dinitro-9-propyl-9H-fluorene compared to the 2,7-dinitro analogue will result in a more complex NMR spectrum, with more unique signals.
¹H NMR:
-
Propyl Group: Signals corresponding to the CH₂, CH₂, and CH₃ protons of the propyl group will be present in the upfield region (approx. 0.5-2.5 ppm), with characteristic splitting patterns.
-
Aromatic Protons: The six aromatic protons will now be in different chemical environments, leading to a more complex set of signals in the downfield region.
¹³C NMR:
-
Propyl Group: Three distinct signals for the carbons of the propyl group will appear in the aliphatic region of the spectrum.
-
Aromatic Carbons: The number of unique signals for the aromatic carbons will increase due to the lack of symmetry.
The molecular formula for 2,9-Dinitro-9-propyl-9H-fluorene is C₁₆H₁₄N₂O₄, with a predicted molecular weight of 314.3 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z 314.
The fragmentation pattern would likely involve:
-
Loss of the propyl group (C₃H₇), leading to a fragment at m/z 271.
-
Loss of one or both nitro groups (NO₂).
-
Other fragmentation pathways characteristic of aromatic nitro compounds.[14][17]
Part 3: Experimental Protocols
This section provides standardized, step-by-step methodologies for the key experimental workflows discussed in this guide.
Protocol for Synthesis of 2,7-Dinitro-9H-fluorene
This protocol is adapted from established literature procedures.[4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 10 g (0.06 mol) of fluorene in 50 mL of glacial acetic acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: While stirring, add 50 mL of fuming nitric acid dropwise over 45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitation: Pour the reaction mixture into 500 mL of an ice/water slurry and stir for 1 hour to precipitate the product.
-
Filtration and Washing: Collect the orange precipitate by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexane) to obtain pure 2,7-Dinitro-9H-fluorene as a yellow solid.[4]
Protocol for Spectroscopic Analysis
Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.[14]
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet, and acquire the EI mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathways.
Conclusion
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